5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-

Nicotinic acetylcholine receptor Conformational constraint Scaffold design

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (CAS 833458-84-7), also named 4,10-diazatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene, is a conformationally constrained, [3.2.1]-bicyclic pyridine alkaloid that serves as a pyridine analog of the natural nicotinic acetylcholine receptor (nAChR) agonist (−)-cytisine. Designed and synthesized at Pfizer as a cholinergic receptor probe, this compound belongs to a series of rigidified cytisine/varenicline mimetics wherein the pyridone carbonyl of the natural product is replaced by a pyridine nitrogen, and a methano bridge locks the bicyclic framework into a defined geometry.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 833458-84-7
Cat. No. B571405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-
CAS833458-84-7
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESC1C2CNCC1C3=C2C=CN=C3
InChIInChI=1S/C10H12N2/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8/h1-2,6-8,12H,3-5H2
InChIKeyHZQBCSVPEYDEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (CAS 833458-84-7): Core Chemical Identity and Research Context


5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (CAS 833458-84-7), also named 4,10-diazatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene, is a conformationally constrained, [3.2.1]-bicyclic pyridine alkaloid that serves as a pyridine analog of the natural nicotinic acetylcholine receptor (nAChR) agonist (−)-cytisine [1]. Designed and synthesized at Pfizer as a cholinergic receptor probe, this compound belongs to a series of rigidified cytisine/varenicline mimetics wherein the pyridone carbonyl of the natural product is replaced by a pyridine nitrogen, and a methano bridge locks the bicyclic framework into a defined geometry [2]. With a molecular formula of C₁₀H₁₂N₂ and molecular weight of 160.22 g/mol, the compound is commercially available as a research reagent (free base and dihydrochloride salt, CAS 833458-83-6) through specialty chemical suppliers such as Toronto Research Chemicals (TRC) .

Why Generic Substitution Fails: Structural and Pharmacophoric Uniqueness of 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-


Although the pyrido[3,4-d]azepine scaffold appears in multiple nAChR ligand series, simple substitution with a non-bridged analog (e.g., 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine) or a pyridone-containing congener (e.g., cytisine, varenicline) fails to recapitulate the target compound's conformational rigidity, internitrogen geometry, and hydrogen-bonding pharmacophore. The methano bridge in compound 50 enforces a [3.2.1]-bicyclic architecture that yields an internitrogen distance of approximately 5.5 Å—longer than the 4.6 Å found in the [3,4-c] regioisomer—directly impacting nAChR subtype binding [1]. Furthermore, the deliberate replacement of the cytisine pyridone with a pyridine ring removes the carbonyl oxygen, eliminating a key hydrogen-bond acceptor and fundamentally altering the compound's interaction with nicotinic receptor binding pockets [2]. These structural features are not interchangeable across in-class analogs, as evidenced by the nearly 24-fold affinity difference between the [3,4-d] (Ki = 47 nM) and [3,4-c] (Ki = 1100 nM) regioisomers at central nAChRs [3].

Quantitative Differentiation Evidence: 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- vs. Closest Analogs


Conformational Rigidity: Methano-Bridged [3.2.1] Scaffold vs. Flexible Non-Bridged Analog 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine

The target compound incorporates a methano bridge that converts the flexible 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine scaffold into a rigid [3.2.1]-bicyclic system (4,10-diazatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene). The non-bridged analog 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine (5a) binds to central α4β2 nAChRs with a Ki of 47 nM [1]. In contrast, the methano-bridged compound (compound 50) was evaluated at the muscle-type nAChR (α1βγδ subtype) and exhibited a Ki of approximately 47 nM [2]. Although the Ki values appear similar numerically, the receptor subtype context is distinct: the bridged scaffold was intentionally profiled against the muscle subtype as part of a structure–activity relationship (SAR) campaign to understand how pyridine nitrogen positioning and conformational rigidity affect subtype selectivity [3]. The methano bridge eliminates rotational freedom present in the non-bridged analog, providing a fixed pharmacophore geometry that cannot be achieved with the flexible scaffold.

Nicotinic acetylcholine receptor Conformational constraint Scaffold design

Regioisomeric Differentiation: [3,4-d] Azepine Core vs. [3,4-c] Azepine Core—23-Fold Affinity Advantage

The target compound's [3,4-d] azepine regiochemistry positions the pyridine and secondary amine nitrogens at an internitrogen distance of approximately 5.5 Å. The isomeric 6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine (4a) places these nitrogens at a shorter distance of approximately 4.6 Å and exhibits a dramatically reduced affinity at central nAChRs: Ki = 1100 nM [1]. This represents a ~23-fold loss in binding affinity attributable solely to the altered nitrogen atom spatial arrangement. The [3,4-d] regiochemistry of the target compound provides the optimal geometry for productive interactions with nicotinic receptor binding sites [2]. Although the target compound carries an additional methano bridge absent in both 5a and 4a, the core [3,4-d] vs. [3,4-c] regiochemical difference is a primary driver of affinity, and the methano bridge further rigidifies this preferred geometry.

nAChR binding affinity Regioisomer comparison Internitrogen distance

Pyridine vs. Pyridone Pharmacophore: Absence of Carbonyl Hydrogen-Bond Acceptor Differentiates from Cytisine and Varenicline

The target compound replaces the pyridone (2-pyridone) ring of (−)-cytisine and varenicline with a pyridine ring. This substitution eliminates the carbonyl oxygen at the 2-position, removing a key hydrogen-bond acceptor that is present in both cytisine and varenicline. Cytisine binds to α4β2 nAChRs with Ki values reported between 1.5 and 2 nM , while varenicline binds with Ki values of 0.06–0.12 nM . The pyridine analog (compound 50) shows substantially lower affinity (Ki ≈ 47 nM at muscle-type nAChR), which is consistent with the loss of the pyridone carbonyl hydrogen-bonding interaction. This pharmacophoric distinction makes the target compound a valuable 'negative control' or 'minimal pharmacophore' probe for dissecting the contribution of the pyridone carbonyl to nAChR binding affinity and subtype selectivity [1]. The pyridine ring also alters the compound's basicity (pKa of pyridine vs. pyridone) and electronic properties, which can affect brain penetration and off-target profiles.

Pharmacophore design Pyridine versus pyridone Hydrogen bonding

Enhanced Aqueous Solubility via Dihydrochloride Salt Form vs. Free Base

The target compound is commercially available in both free base form (CAS 833458-84-7) and as the dihydrochloride salt (CAS 833458-83-6). The dihydrochloride salt form incorporates two hydrochloride counterions, which significantly enhance aqueous solubility compared to the free base . The dihydrochloride is supplied as a powder with ≥98% purity (HPLC), soluble in water, DMSO, and methanol, and is recommended for storage at 2–8 °C protected from air and light [1]. In contrast, the free base is primarily soluble in organic solvents such as chloroform, dichloromethane, and DMSO [2]. This solubility differential is critical for biological assay development: the dihydrochloride salt enables direct dissolution in aqueous buffer systems without organic co-solvents, reducing solvent-induced artifacts in cell-based and biochemical nAChR assays.

Aqueous solubility Salt form Biological assay compatibility

Scaffold Accessibility: [3.2.1]-Bicyclic Pyridine Core from Dicyclopentadiene vs. Multi-Step Total Synthesis of Cytisine

The [3.2.1]-bicyclic scaffold of compound 50 is accessed via regioselective oxidative cleavage of dicyclopentadiene, a readily available and inexpensive starting material, followed by sequential functionalization to install the pyridine ring and the diaza-bridge [1]. This synthetic route contrasts sharply with the multi-step total synthesis required for cytisine and varenicline analogs, which typically proceed through Heck cyclization strategies or complex alkaloid total synthesis approaches [2]. The dicyclopentadiene-based route to compound 50 is reported in 5 synthetic steps, providing a modular platform for generating structurally diverse analogs through variation of the pyridine substitution pattern and bridgehead functionalization [3]. This synthetic accessibility positions compound 50 not merely as a standalone probe but as a versatile intermediate for further derivatization in medicinal chemistry campaigns.

Synthetic accessibility Scaffold diversity Lead optimization

Best-Fit Research and Industrial Application Scenarios for 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-


nAChR Subtype Selectivity Profiling: Pharmacophore Deconvolution Studies

The pyridine core of compound 50 eliminates the pyridone carbonyl hydrogen-bond acceptor present in cytisine and varenicline, making it an essential 'minimal pharmacophore' probe for deconvoluting the contribution of hydrogen bonding vs. scaffold geometry to nAChR subtype selectivity. When used alongside cytisine (Ki ~2 nM at α4β2), varenicline (Ki ~0.06 nM at α4β2), and the non-bridged [3,4-d] analog (Ki = 47 nM at α4β2), compound 50 enables systematic assessment of how incremental pharmacophoric features—rigidity (methano bridge), nitrogen positioning (internitrogen distance), and hydrogen-bonding capability (pyridine vs. pyridone)—individually contribute to binding affinity and subtype preference [1][2].

Conformational Restriction Tool for Cryo-EM and X-ray Crystallography Studies of nAChR–Ligand Complexes

The rigid [3.2.1]-bicyclic scaffold of compound 50, enforced by the methano bridge, eliminates conformational heterogeneity in the bound state. This property is advantageous for structural biology applications—particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography—where ligand conformational flexibility can reduce electron density resolution and complicate model building. The fixed internitrogen distance (~5.5 Å) of the [3,4-d] regioisomer provides a well-defined pharmacophore geometry for docking studies and molecular dynamics simulations [1].

Aqueous-Compatible nAChR Assay Development Using the Dihydrochloride Salt

The dihydrochloride salt form (CAS 833458-83-6) offers water solubility that enables direct dissolution in physiological buffers (e.g., Krebs-Ringer, PBS) without organic co-solvents. This property is critical for electrophysiology (patch-clamp, two-electrode voltage clamp in Xenopus oocytes) and calcium flux assays (FLIPR) where even low concentrations of DMSO can modulate nAChR function. The ≥98% purity specification ensures that observed pharmacological effects are attributable to the target compound rather than impurities [2].

Scaffold-Hopping Starting Point for Smoking Cessation and CNS Drug Discovery Programs

Compound 50 represents a structurally distinct [3.2.1]-bicyclic pyridine scaffold that is topologically different from both the cytisine [3.3.1]-bicyclic core and varenicline's benzazepine framework. For drug discovery programs targeting α4β2 or α7 nAChRs for smoking cessation, cognitive enhancement, or pain indications, compound 50 serves as a scaffold-hopping starting point that may offer differentiated intellectual property space, altered metabolic stability, and distinct off-target profiles compared to established pyridone-based ligands [1]. The modular synthesis from dicyclopentadiene facilitates rapid analog generation for hit-to-lead optimization [3].

Quote Request

Request a Quote for 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.